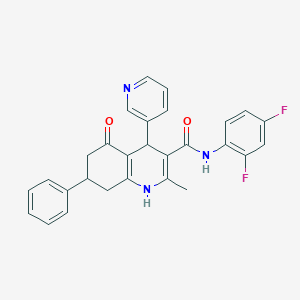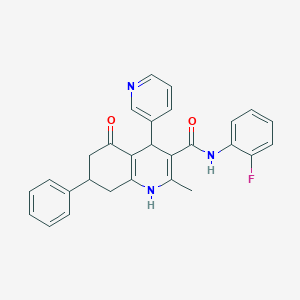
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-L-Asp(OtBu)-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mecanismo De Acción
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The exact mechanism of action varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is its versatility in various applications, including drug design and development. Additionally, its inhibitory effects on enzymes make it a valuable tool in biochemical and pharmacological research. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research involving N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH. One area of interest is the development of novel inhibitors targeting specific enzymes involved in various diseases. Additionally, there is potential for the use of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH in the development of new drug delivery systems. Further research is also needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH and its potential applications in various fields.
Conclusion:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is a versatile chemical compound with potential applications in drug design and development, as well as biochemical and pharmacological research. Its inhibitory effects on enzymes, antioxidant and anti-inflammatory properties, and neuroprotective effects make it a valuable tool in scientific research. Further research is needed to fully understand its potential and limitations in various applications.
Métodos De Síntesis
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH can be synthesized through a multistep process involving the reaction of 2-fluorobenzoyl chloride with 3-methoxyaniline, followed by the addition of 2-methyl-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid and N,N-diisopropylethylamine. The resulting mixture is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been extensively studied for its potential applications in drug design and development. It has been shown to have inhibitory effects on various enzymes, including proteases and kinases, which are involved in several diseases such as cancer and Alzheimer's disease. Additionally, N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been used as a building block in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
Propiedades
Nombre del producto |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C24H23FN2O3 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3/c1-14-21(24(29)27-18-10-4-3-9-17(18)25)22(15-7-5-8-16(13-15)30-2)23-19(26-14)11-6-12-20(23)28/h3-5,7-10,13,22,26H,6,11-12H2,1-2H3,(H,27,29) |
Clave InChI |
OGARTQAJJDFFRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)

![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)